4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFPNYQMCBCHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 Bromo 1 2 Pyrazol 1 Ylethyl Pyrazole and Analogues
Strategic Retrosynthesis of the Bis-Pyrazole Framework
One possible retrosynthetic pathway involves the disconnection of the ethyl bridge connecting the two pyrazole (B372694) rings. This leads to two primary synthons: a 4-bromopyrazole nucleophile and a pyrazole derivative bearing a two-carbon electrophilic side chain, such as 1-(2-chloroethyl)pyrazole. This strategy allows for the independent synthesis and functionalization of each pyrazole ring before their final assembly, offering a high degree of modularity and control over the final structure.
Precursor Design and Synthesis: Emphasis on Halogenated and N-Functionalized Pyrazoles
The successful synthesis of 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole hinges on the efficient preparation of its key precursors: a 4-brominated pyrazole and a pyrazole with an N-ethyl linker.
Regioselective Bromination at the Pyrazole C-4 Position
The introduction of a bromine atom at the C-4 position of the pyrazole ring is a crucial step. Pyrazole exhibits aromatic properties and can undergo electrophilic substitution. The C-4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.
Various brominating agents have been employed for this transformation, with the choice of reagent and reaction conditions influencing the regioselectivity and yield. Common reagents include N-Bromosuccinimide (NBS), elemental bromine, and potassium bromide. Solvent-free, one-pot methods have been developed for the regioselective synthesis of 4-bromopyrazole derivatives. For instance, the reaction of 1,3-diketones with arylhydrazines in the presence of N-bromosaccharin and a solid acid catalyst like silica-supported sulfuric acid can afford 4-bromopyrazoles in excellent yields. jmcs.org.mx
| Entry | 1,3-Diketone | Arylhydrazine | Brominating Agent | Catalyst | Conditions | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H2SO4/SiO2 | Solvent-free, RT, 7 min | 98 |
| 2 | Benzoylacetone | p-Chlorophenylhydrazine | N-Bromosaccharin | H2SO4/SiO2 | Solvent-free, RT, 40 min | 90 |
| 3 | Acetylacetone | Phenylhydrazine | NBS | H2SO4/SiO2 | Solvent-free, RT | Similar activity to NBSac |
This table presents data on the one-pot synthesis of 4-bromopyrazoles, showcasing the efficiency of N-bromosaccharin as a brominating agent under solvent-free conditions. jmcs.org.mx
Electrochemical methods also provide a green and efficient alternative for the bromination of pyrazoles. The electrolysis of pyrazoles in an aqueous solution of sodium bromide on a platinum anode can yield 4-bromopyrazoles in high yields. researchgate.net Donor substituents on the pyrazole ring have been shown to facilitate this process. researchgate.net
Construction of the N-Ethylpyrazole Linkage
The synthesis of the 1-(2-pyrazol-1-ylethyl)pyrazole moiety requires the formation of an N-C bond between a pyrazole nitrogen and an ethyl group that is, in turn, linked to another pyrazole. A common strategy involves the N-alkylation of a pyrazole with a suitable two-carbon electrophile.
One approach is the reaction of a pyrazole with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, under basic conditions. This can lead to the formation of 1,1'-ethylenebis(pyrazoles). The reaction of 3,4,5-tribromopyrazole (B16341) with 1,2-dibromoethane in the presence of triethylamine (B128534) is a known method to introduce a vinyl group, which can be subsequently reduced to an ethyl group. mdpi.com
Alternatively, the synthesis of an N-(2-haloethyl)pyrazole precursor, such as 1-(2-bromoethyl)-4-chloropyrazole, provides a versatile intermediate for subsequent coupling with another pyrazole nucleophile. The synthesis of N-(2-aminoethyl) derivatives of pyrazoles has also been reported, which can then be coupled with a suitable pyrazole precursor. bioorganica.com.ua For instance, the alkylation of pyrazolo[4,3-c]pyrazoles with 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione, followed by deprotection, yields the corresponding 2-aminoethyl derivatives. bioorganica.com.ua
Advanced Coupling and Cyclization Approaches for the Compound's Formation
The assembly of the bis-pyrazole framework can be achieved through various modern synthetic methodologies, including cyclocondensation and 1,3-dipolar cycloaddition reactions.
Modern Cyclocondensation Pathways Involving Hydrazine (B178648) Derivatives
The pyrazole ring itself is classically synthesized via the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govnih.govnih.gov This approach can be adapted for the synthesis of the target molecule. For example, a precursor containing a pyrazole moiety and a hydrazine group could be reacted with a 1,3-dicarbonyl compound to form the second pyrazole ring.
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole synthesis and involves the reaction of β-diketones with hydrazines. nih.gov Variations of this method utilize α,β-unsaturated ketones and aldehydes as the 1,3-dielectrophile equivalent. nih.govnih.gov These reactions often proceed via a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole. nih.gov
Multicomponent reactions offer an efficient route to highly substituted pyrazoles in a single step. These reactions can involve the in-situ generation of the 1,3-dicarbonyl compound followed by cyclization with a hydrazine. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| 1,3-Diketones, Hydrazines | Concentrated H2SO4 or Silica-supported sulfuric acid | Polysubstituted pyrazoles | jmcs.org.mx |
| α,β-Unsaturated Ketones, Hydrazines | Copper triflate, bmim | Pyrazolines (oxidized to pyrazoles) | nih.gov |
| Arylhydrazones, Vilsmeier-Haack reagent (POCl3/DMF) | Heat | 1,3-disubstituted-1H-pyrazole-4-carbaldehydes | rasayanjournal.co.in |
This table summarizes various cyclocondensation pathways for the synthesis of pyrazole derivatives.
Regioselective 1,3-Dipolar Cycloaddition Strategies
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govnih.govorganic-chemistry.org In this context, diazo compounds serve as the 1,3-dipole, and alkynes or alkenes act as the dipolarophile.
The 1,3-dipolar cycloaddition of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes provides a highly regioselective route to pyrazoles. organic-chemistry.org This method allows for the synthesis of 3,5-disubstituted pyrazoles with good control over the substitution pattern. The regioselectivity is influenced by both steric and electronic factors of the substituents on the diazo compound and the alkyne.
A one-pot, three-component procedure involving the condensation of an aldehyde with tosylhydrazine to form the N-tosylhydrazone, followed by its reaction with a terminal alkyne, is an efficient method for preparing 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Furthermore, the reaction of diazo compounds with alkynyl bromides can lead to the formation of 4-bromopyrazoles, directly installing the required halogen at the C-4 position. organic-chemistry.org
| 1,3-Dipole Source | Dipolarophile | Conditions/Catalyst | Product |
| N-Tosylhydrazones (in situ diazo generation) | Terminal Alkynes | Base (e.g., K2CO3) | 3,5-Disubstituted Pyrazoles |
| N-Tosylhydrazones (in situ diazo generation) | Alkynyl Bromides | Base | 3,5-Diaryl-4-bromo-1H-pyrazoles |
| N-Isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediated | Pyrazoles |
This table highlights different 1,3-dipolar cycloaddition strategies for the synthesis of substituted pyrazoles. organic-chemistry.org
Exploitation of Multicomponent Reaction Scaffolds
The general strategy for pyrazole synthesis via MCRs often involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine derivative, alongside other reactants that introduce desired substituents onto the pyrazole core. beilstein-journals.orgtandfonline.com For instance, a three-component reaction of a 1,3-dicarbonyl compound, an arylhydrazine, and a brominating agent like N-bromosaccharin can lead directly to 4-bromopyrazole derivatives under solvent-free conditions. researchgate.netjmcs.org.mx This approach is particularly relevant for the synthesis of the target molecule's 4-bromopyrazole moiety.
Further complexity can be achieved through pseudo-five-component reactions to create fused pyranopyrazole systems, demonstrating the capacity of MCRs to build intricate heterocyclic scaffolds in a single step. nih.gov These reactions showcase high efficiency and can be catalyzed by various agents, including montmorillonite (B579905) K10 or iodine, under mild or solvent-free conditions. mdpi.comtandfonline.com
Below is a table summarizing various multicomponent reactions used for the synthesis of substituted pyrazole analogues.
| Reactant 1 | Reactant 2 | Reactant 3 (+ other components) | Catalyst | Product Type | Yield (%) | Ref |
| 1,3-Diketone | Arylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 4-Bromo-1,3,5-trisubstituted pyrazole | 90-98 | researchgate.net |
| Aldehyde | Malononitrile | Hydrazine Hydrate, Ethyl Acetoacetate | Pyrrolidine-acetic acid | Fused Pyran-pyrazole | Good | mdpi.com |
| Enaminone | Hydrazine | Aryl Halide | Copper | 1,3-Disubstituted Pyrazole | - | nih.gov |
| 1,3-Dicarbonyl | Isothiocyanate | Hydrazine Hydrate | Iodine | Multi-substituted Aminopyrazole | - | tandfonline.com |
Catalytic Synthesis and Process Optimization
Catalytic methods offer enhanced efficiency, selectivity, and sustainability in chemical synthesis. For pyrazole derivatives, palladium-catalyzed cross-coupling and direct arylation reactions are pivotal for C-C bond formation, while the adoption of flow chemistry provides significant process optimization.
Palladium-catalyzed direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions (like Suzuki or Stille couplings), as it circumvents the need for pre-functionalized organometallic reagents. rsc.org This methodology allows for the direct formation of C-C bonds between a C-H bond on the pyrazole ring and an aryl halide.
A significant challenge in the functionalization of pyrazoles is controlling the regioselectivity of the arylation. However, research has established conditions for the highly regioselective arylation of N-substituted pyrazoles. nih.gov Of particular relevance is the direct C5 arylation of N-substituted 4-bromopyrazoles. rsc.org Using a simple phosphine-free catalytic system, such as Pd(OAc)₂, it is possible to selectively functionalize the C5 position with various aryl bromides without cleavage of the C4-Br bond. rsc.org This chemoselectivity is crucial, as it preserves the bromo substituent for potential subsequent transformations. This method provides a direct route to analogues of the target compound that are arylated at the C5 position.
The table below presents findings from the palladium-catalyzed direct arylation of 4-halopyrazole analogues.
| Pyrazole Substrate | Aryl Bromide | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
| 1-Methyl-4-bromopyrazole | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 5-(4-Acetylphenyl)-1-methyl-4-bromopyrazole | 81 | rsc.org |
| 1-Methyl-4-bromopyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | KOAc | DMA | 1-Methyl-4-bromo-5-(4-nitrophenyl)pyrazole | 92 | rsc.org |
| 1-Methyl-4-iodopyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 5-(4-Cyanophenyl)-1-methyl-4-iodopyrazole | 83 | rsc.org |
| 1-Methyl-4-iodopyrazole | 2-Bromopyridine | Pd(OAc)₂ | KOAc | DMA | 1-Methyl-4-iodo-5-(pyridin-2-yl)pyrazole | 71 | rsc.org |
Flow chemistry has revolutionized chemical synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. galchimia.commdpi.com In a flow process, reagents are pumped through reactor coils where they mix and react under precisely controlled conditions of temperature and pressure. mit.edu This technology is particularly advantageous for handling hazardous intermediates, such as diazoalkanes, which are sometimes used in pyrazole synthesis. mit.edu
Continuous flow methodologies have been successfully applied to the multi-step synthesis of highly substituted pyrazoles. mit.eduacs.org For example, a telescoped flow process can be designed where sequential reactor modules perform different transformations, such as core pyrazole formation, followed by N-alkylation or arylation. mit.edu A two-stage flow synthesis can convert acetophenones into enaminones and then into pyrazoles with a total residence time of just minutes. galchimia.com This rapid and modular approach allows for the efficient production of diverse pyrazole libraries and could be adapted for the synthesis of this compound by designing a sequence that forms the two rings and then links them.
The following table summarizes examples of pyrazole synthesis using flow chemistry.
| Synthesis Type | Key Intermediates | Residence Time | Temperature (°C) | Yield (%) | Ref |
| Two-step Pyrazole Synthesis | Enaminone | 12 min | 150-170 | High | galchimia.com |
| Telescoped Multi-step Synthesis | Diazoalkane | 31.7 min (total) | - | - | mit.edu |
| 1,3-Dipolar Cycloaddition | Trimethylsilyldiazomethane | - | - | - | mdpi.com |
| Transition Metal-Free Synthesis | Ynone | ~70 min | Mild | 20-77 | mdpi.com |
Controlling regioselectivity is one of the most significant challenges in the synthesis of unsymmetrically substituted pyrazoles like the target compound. The tautomeric nature of the NH-pyrazole ring means that N-alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that are difficult to separate. researchgate.net The final ratio of N1 to N2 products is highly dependent on steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions, including the choice of base and solvent. d-nb.infonih.gov
For instance, in the N-alkylation of 3-substituted indazoles (an analogous system), the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide excellent N1 selectivity (>99:1). d-nb.infonih.gov Conversely, substituents at other positions can direct the alkylation to the N2 position. d-nb.infonih.gov This highlights the possibility of directing the alkylation to the desired nitrogen by carefully selecting the reaction conditions and the position of substituents on the pyrazole core. The synthesis of this compound requires two selective N1-alkylation events, making the fine-tuning of these conditions paramount.
The regioselectivity of C-C bond formation, such as in the one-pot synthesis of 4-bromopyrazoles from unsymmetrical 1,3-diketones, can also be controlled to yield specific isomers in high yields. researchgate.netjmcs.org.mx
The table below illustrates the effect of reaction conditions on the regioselectivity of N-alkylation for pyrazole and indazole analogues.
| Heterocycle | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Ref |
| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH | THF | >99:1 | d-nb.infonih.gov |
| 3-Substituted Indazole | Alkyl Bromide | K₂CO₃ | MeCN | 2.8:1 | d-nb.info |
| 7-Nitro-1H-indazole | Alkyl Bromide | NaH | THF | 4:96 (N2 selective) | d-nb.infonih.gov |
| 3-Substituted Pyrazole | - | - | - | - | researchgate.net |
Green Chemistry Principles and Scalability in Compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pyrazole derivatives to create more sustainable and environmentally benign methodologies. researchgate.net Key strategies include the use of green solvents like water or ethanol, solvent-free reactions, microwave or ultrasound-assisted synthesis, and the use of recyclable catalysts. acs.orgnih.gov
One-pot syntheses, such as the solvent-free preparation of 4-bromopyrazole derivatives, exemplify a green approach by minimizing solvent use and waste. researchgate.netjmcs.org.mx Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and increase yields for pyrazole formation compared to conventional heating. nih.gov Furthermore, developing transition-metal-free protocols, for example, using temperature to control the divergent synthesis of pyrazoles, contributes to greener processes by avoiding potentially toxic and expensive metal catalysts. nih.gov
Scalability is a critical consideration for the practical application of any synthetic route. Many modern pyrazole synthesis methods, including certain multicomponent reactions and flow chemistry processes, have demonstrated good scalability. researchgate.netresearchgate.net The ability to produce gram-scale quantities of material safely and efficiently is a key advantage of flow synthesis. acs.org Electrochemical synthesis has also been shown to be a scalable and environmentally friendly strategy for producing polysubstituted pyrazoles under metal-free and oxidant-free conditions. researchgate.net These scalable and green methodologies are essential for the viable production of complex molecules like this compound for research and development.
Chemical Reactivity and Functionalization Pathways of 4 Bromo 1 2 Pyrazol 1 Ylethyl Pyrazole
Transformations Involving the Bromine Atom at Pyrazole (B372694) C-4
The bromine atom at the C-4 position of the pyrazole ring is the most prominent functional handle for structural elaboration. Its reactivity is characteristic of an aryl bromide, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. nih.gov The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. nih.gov For SNAr reactions to proceed efficiently on a five-membered heteroaromatic ring like pyrazole, the ring often requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
In the case of 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole, the pyrazole ring itself provides some degree of activation, but the absence of strong electron-withdrawing substituents means that forcing conditions may be necessary. Reactions of 4-halonitro-pyrazolecarboxylic acids with arylamines, for instance, demonstrate that nucleophilic substitution is feasible, often facilitated by a copper catalyst. osti.gov Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide, particularly at elevated temperatures. The regioselectivity of such substitutions is well-documented, with the C-4 position being a common site for these transformations. nih.gov
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-heteroatom bond formation involving aryl halides. eie.grmdpi.com The C-Br bond in this compound is an excellent substrate for a wide array of such transformations, catalyzed predominantly by palladium or copper complexes. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole moiety with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C-4 position. mdpi.com
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the 4-bromopyrazole and a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, leading to the synthesis of 4-alkynylpyrazole derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. It allows for the coupling of the 4-bromopyrazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles to yield 4-aminopyrazole derivatives. nih.gov
Heck Coupling: The Heck reaction couples the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in 4-vinylpyrazole derivatives.
The table below summarizes these key metal-catalyzed reactions.
| Reaction Type | Coupling Partner | Typical Catalyst | Product Class |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 4-Aryl/Alkyl-pyrazoles |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-pyrazoles |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP/Xantphos | 4-Amino-pyrazoles |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | 4-Vinyl-pyrazoles |
Functional Group Interconversions on the Ethyl Linker
The ethyl linker connecting the two pyrazole rings is relatively inert compared to the C-Br bond or the heterocyclic rings. However, it can potentially undergo functionalization under specific conditions. While literature on the specific derivatization of the ethyl linker in this molecule is scarce, established synthetic methodologies allow for hypothetical transformations. For instance, radical halogenation could introduce a halide onto the ethyl chain, which could then serve as a handle for subsequent nucleophilic substitution reactions.
Alternatively, elimination reactions could potentially be induced to form a vinyl linker, 1-(2-pyrazol-1-yl)-4-bromo-1-vinylpyrazole. This transformation would open up pathways for further functionalization, such as addition reactions across the newly formed double bond. mdpi.com
Derivatization of the Pyrazole Ring Systems
Both pyrazole rings in the molecule can undergo further derivatization, primarily through electrophilic substitution on the ring carbons or functionalization at the pyridine-like nitrogen atom. nih.gov
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic and heteroaromatic compounds. masterorganicchemistry.com In pyrazoles, the C-4 position is the most nucleophilic and thus the most common site for electrophilic attack. scribd.com In this compound, the C-4 position of the first pyrazole ring is already occupied by a bromine atom. Therefore, EAS would preferentially occur at the C-4' position of the second, unsubstituted pyrazole ring.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the C-4' position. scribd.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or an appropriate solvent can introduce another halogen atom at the C-4' position.
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (SO₃H). scribd.com
Vilsmeier-Haack Formylation: This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (CHO) at the C-4' position. scribd.com
The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen, which in this substituted molecule is already part of the ethyl linkage, and a basic, sp²-hybridized pyridine-like nitrogen. nih.gov This basic nitrogen is nucleophilic and can react with various electrophiles. rsc.org Alkylating agents, such as alkyl halides (e.g., methyl iodide), can react with the pyridine-like nitrogens on either or both pyrazole rings to form quaternary pyrazolium (B1228807) salts. researchgate.net This process, known as quaternization, introduces a positive charge on the nitrogen atom and significantly alters the electronic properties of the molecule.
The table below summarizes common derivatization reactions for the pyrazole rings.
| Reaction Type | Position | Reagents | Functional Group Added |
| Nitration | C-4' | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | C-4' | Br₂, AcOH | -Br |
| Vilsmeier-Haack | C-4' | POCl₃, DMF | -CHO |
| Quaternization | N-2 / N-2' | CH₃I | -CH₃ (forms pyrazolium salt) |
Investigations into Intramolecular Rearrangements and Cyclizations
The structural arrangement of this compound, featuring two pyrazole rings linked by an ethyl bridge, presents potential for intramolecular cyclization and rearrangement reactions. Research into related N-substituted pyrazoles suggests that under specific conditions, such as thermal or photochemical activation, or in the presence of certain catalysts, intramolecular transformations can be induced.
One area of investigation for analogous compounds involves the potential for the pyrazolylethyl side chain to participate in cyclization reactions. For instance, rhodium-catalyzed [4+1] cyclization has been demonstrated for aryl-substituted pyrazoles with cyclopropanols, leading to the formation of pyrazolo[5,1-a]isoindoles. rsc.org While not a direct intramolecular rearrangement of the starting material itself, this highlights the reactivity of the pyrazole core in forming fused ring systems.
Another relevant transformation observed in different pyrazole-containing systems is the Boulton-Katritzky rearrangement. This has been described for 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles, which rearrange to form spiropyrazoline derivatives. nih.gov Although the starting material is different, this type of rearrangement underscores the potential for complex intramolecular bond reorganization in molecules containing a pyrazole or related azole moiety linked to a side chain.
Direct studies on intramolecular rearrangements of this compound are not extensively documented in the reviewed literature. However, the presence of the bromo substituent at the C4 position of one pyrazole ring and the N-ethyl-linked second pyrazole ring provides sites for potential intramolecular reactions, such as the formation of new heterocyclic ring systems through intramolecular C-N or C-C bond formation, possibly via radical or metal-catalyzed pathways. Further research would be necessary to fully elucidate these potential pathways.
Mechanistic Studies of Key Reactions
The reactivity of this compound is largely dictated by the electronic properties of the substituted pyrazole ring and the nature of the pyrazolylethyl side chain. Mechanistic studies on related pyrazole systems provide insights into the likely reaction pathways for this compound.
The bromine atom at the C4 position is a key functional group for further synthetic modifications. Palladium- or copper-catalyzed cross-coupling reactions are common for aryl and heteroaryl bromides. For example, studies on 4-halo-1H-1-tritylpyrazoles have shown that Pd-catalyzed reactions are suitable for coupling with aromatic or bulky amines, while Cu(I)-catalyzed amination is more favorable for alkylamines. nih.gov The mechanism of these reactions typically involves an oxidative addition of the catalyst to the C-Br bond, followed by coordination of the coupling partner and reductive elimination to form the product.
Electrophilic substitution reactions on the pyrazole ring are also of mechanistic interest. Pyrazoles can undergo halogenation, nitration, and sulfonation, typically at the 4-position if it is unsubstituted. globalresearchonline.net In the case of this compound, the C4 position is already substituted. However, electrophilic attack on the other pyrazole ring is possible. Mechanistic studies on the thio- and selenocyanation of pyrazoles suggest the in-situ generation of a reactive electrophilic species (e.g., Cl-SCN) which then undergoes electrophilic addition to the pyrazole ring, followed by deprotonation to restore aromaticity. beilstein-journals.org
Furthermore, the nitrogen atoms of the pyrazole rings can act as nucleophiles or bases. Coordination to metal centers can increase the acidity of the pyrazole N-H proton in related 1H-pyrazoles, facilitating deprotonation and altering the electronic properties and reactivity of the complex. nih.gov For this compound, the lone pairs on the nitrogen atoms are available for coordination and catalysis.
Detailed mechanistic studies involving computational and experimental approaches would be required to fully map the reaction coordinates and transition states for the specific reactions of this compound.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 2 Pyrazol 1 Ylethyl Pyrazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on both pyrazole (B372694) rings and the ethyl linker.
4-Bromopyrazole Ring Protons: The protons on the 4-bromopyrazole ring, H-3' and H-5', are anticipated to appear as singlets in the aromatic region. Due to the influence of the adjacent nitrogen atoms and the bromine atom, their chemical shifts would be downfield, likely in the range of δ 7.5-8.0 ppm. In similar 4-bromopyrazole systems, these protons are often observed as sharp singlets.
Unsubstituted Pyrazole Ring Protons: The protons of the second pyrazole ring (H-3, H-4, and H-5) would present a more complex pattern. The H-4 proton is expected to be a triplet, coupling with both H-3 and H-5, likely appearing around δ 6.3 ppm. The H-3 and H-5 protons would appear as doublets, with chemical shifts around δ 7.4-7.6 ppm.
Ethyl Linker Protons: The two methylene groups of the ethyl linker (-CH₂-CH₂-) would appear as two distinct triplets due to vicinal coupling. The methylene group attached to the nitrogen of the 4-bromopyrazole ring (N-CH₂) would be deshielded and is expected to resonate at approximately δ 4.4-4.6 ppm. The adjacent methylene group (N-CH₂) would likely appear slightly upfield, around δ 4.3-4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
4-Bromopyrazole Ring Carbons: The C-4' carbon, directly attached to the bromine atom, would be significantly shielded and is predicted to have a chemical shift in the range of δ 90-95 ppm. The C-3' and C-5' carbons are expected to resonate further downfield, typically in the δ 130-145 ppm region.
Unsubstituted Pyrazole Ring Carbons: For the unsubstituted pyrazole ring, the C-4 carbon is expected to be the most shielded, with a chemical shift around δ 106 ppm. The C-3 and C-5 carbons would have shifts in the region of δ 130-140 ppm.
Ethyl Linker Carbons: The two methylene carbons of the ethyl bridge are expected in the aliphatic region of the spectrum, likely between δ 45-55 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-3/H-4 and H-4/H-5 protons of the unsubstituted pyrazole ring, and between the two methylene groups of the ethyl linker.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the proton signals of the pyrazole rings and the ethyl linker to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the two pyrazole rings through the ethyl bridge. For instance, correlations would be expected from the N-CH₂ protons to the C-3' and C-5' carbons of the 4-bromopyrazole ring, and to the C-3 and C-5 carbons of the other pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to confirm the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present.
C-H stretching: Aromatic C-H stretching vibrations from the pyrazole rings are expected in the region of 3100-3150 cm⁻¹. Aliphatic C-H stretching from the ethyl linker would appear between 2850 and 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.
Ring vibrations: Pyrazole ring skeletal vibrations typically occur in the fingerprint region, below 1400 cm⁻¹.
C-Br stretching: The C-Br stretching vibration is expected to give a weak to medium intensity band in the far-infrared region, typically around 500-650 cm⁻¹.
C-N stretching: The stretching of the C-N bonds of the pyrazole rings and the linker would be found in the 1200-1350 cm⁻¹ range.
Interactive Data Table: Predicted FTIR Absorption Bands
Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.
The symmetric vibrations of the pyrazole rings are expected to be strong in the Raman spectrum.
The C-Br bond, being a heavy atom bond, should also give a characteristic Raman signal at low wavenumbers.
Aromatic C-H stretching would also be visible, though typically weaker than in FTIR.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₈H₉BrN₄), the molecular weight is approximately 241.09 g/mol .
Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) cluster at m/z 240 and 242, with roughly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways.
Cleavage of the ethyl linker is a probable fragmentation route. Loss of a pyrazolyl radical (C₃H₃N₂) would lead to a fragment at m/z 173/175.
Alternatively, loss of the 4-bromopyrazolyl radical (C₃H₂BrN₂) would result in a fragment at m/z 67.
Fragmentation of the pyrazole rings themselves, often involving the loss of HCN or N₂, is also a common feature in the mass spectra of pyrazole derivatives. For instance, the fragmentation of 4-bromopyrazole often involves the loss of HBr, followed by the loss of N₂.
Interactive Data Table: Predicted Mass Spectrometry Fragments
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic structure and photophysical properties of a molecule, including its ability to absorb and emit light.
The UV-Vis absorption spectrum of pyrazole-containing compounds is typically characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic ring physchemres.orgsharif.edu. For this compound, the spectrum is expected to show absorptions characteristic of the substituted pyrazole chromophores. The ethyl linker effectively separates the two pyrazole rings, preventing extended π-conjugation between them. Therefore, the resulting spectrum may appear as a superposition of the spectra of the individual 4-bromopyrazole and 1-ethylpyrazole moieties.
Studies on related pyrazole derivatives show absorption maxima (λ_max) in the 200-320 nm range physchemres.orgresearchgate.net. The position and intensity of these bands can be influenced by substitution on the ring and the solvent used physchemres.orgsharif.edu. The bromo-substituent on one of the pyrazole rings may cause a slight bathochromic (red) shift compared to the unsubstituted ring.
| Compound Type | Typical λ_max (nm) | Transition |
| Pyrazole Derivatives | 200 - 250 | π → π |
| Phenyl-substituted Pyrazolines | 300 - 320 | π → π (extended conjugation) |
| Bis-pyrazole Ligands | 250 - 280 | π → π* |
This is an interactive data table based on data from analogous compounds. physchemres.orgresearchgate.net
Many molecules containing multiple pyrazole units, such as bis(pyrazolyl)pyridine (bpp) and bis(pyrazol-1-yl)methane ligands, exhibit luminescence mdpi.comtandfonline.com. The fluorescence properties of these compounds are highly dependent on their molecular structure, rigidity, and electronic characteristics. The free bis(pyrazol-1-yl)methane ligand, for instance, displays a strong emission band around 401 nm upon excitation at 300 nm, attributed to a π* → π transition nih.gov.
For this compound, the presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing, favoring phosphorescence over fluorescence, a phenomenon known as the heavy-atom effect utexas.edu. However, many organoboron complexes with pyrazole-based ligands are noted for their tunable fluorescence properties rsc.org. Coordination of such ligands to metal centers, like Zn(II), often results in complexes with distinct photophysical properties compared to the free ligand tandfonline.com. Studies on a thiophene-functionalized bis(pyrazolyl) pyridine ligand showed it to be highly luminescent, with emission originating from a ligand-centered ³(π→ π*) transition utexas.edu. The investigation into the fluorescence of this compound and its metal complexes could reveal potential applications in sensing or as emissive materials nih.govrsc.org.
| Compound System | Emission λ_em (nm) | Quantum Yield (Φ_F) | Notes |
| Bis-pyrazole-bis-amide Ligand | 401 | Not specified | Strong emission from π* -> π transition nih.gov. |
| Pyrazolyl bis(pentafluorophenyl)boron | Varies | Not specified | Emission is tunable based on structure rsc.org. |
| Thiophene-functionalized BPP Ligand | 420 (at 77K) | 2.6% (fluorescence) | Exhibits phosphorescence upon cooling utexas.edu. |
This is an interactive data table based on data from analogous compounds.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
While spectroscopic methods provide valuable data, single-crystal X-ray diffraction offers the most definitive and detailed picture of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and the arrangement of molecules in the solid state.
The crystal packing of pyrazole derivatives is heavily influenced by noncovalent interactions. In N-unsubstituted pyrazoles, strong intermolecular N-H···N hydrogen bonds are the dominant feature, leading to the formation of common supramolecular motifs like dimers, trimers, tetramers, and catemers (chains) mdpi.comresearchgate.net. For N-substituted compounds like this compound, which lack the N-H donor, other weaker interactions govern the supramolecular architecture.
The presence of the bromine atom is particularly significant. Halogen bonding, an electrostatically driven interaction between a region of positive potential on the halogen (a σ-hole) and a Lewis base, is a key interaction in the crystal engineering of halogenated compounds nih.govrsc.orgnih.gov. In the crystal structures of bromo-substituted heterocycles, Br···N or Br···O halogen bonds are common. Furthermore, Br···Br interactions can also play a crucial role in stabilizing the crystal lattice researchgate.net. These are often classified as Type I (geometry C-Br···Br-C with angles ≈ 180°) or Type II (angles ≈ 90° and 180°).
| Compound | Space Group | Key Intermolecular Interactions |
| 4-Bromo-1H-pyrazole | Pnma | N-H···N hydrogen bonds (trimeric motif) mdpi.com |
| 4-bromo-2-(1H-pyrazol-3-yl)phenol Copper Complex | P2₁/c | Chelate-chelate stacking, Br···Br interactions researchgate.net |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid solvate | P2₁/n | C-H···O, N-H···O hydrogen bonds; π-π stacking bg.ac.rs |
| (Z)-1-bromo-1-nitro-2-phenylethene | Pbca | C-H···O hydrogen bonds growingscience.com |
This is an interactive data table illustrating packing interactions in related bromo-substituted compounds.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Halogen Bonding: The presence of a bromine atom on the pyrazole ring introduces the possibility of halogen bonding. mdpi.com This is a highly directional, non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule. In related bromine-containing pyrazole complexes, shortened Br···Br contacts and specific C-Br···Br angles have been observed, indicative of halogen bonding that can lead to the formation of distinct structural motifs. mdpi.com
Other Interactions: π-π stacking and C-H···π interactions between the pyrazole rings of adjacent molecules are also vital for the crystal's stability. researchgate.net These interactions contribute to the formation of layered or more complex three-dimensional structures. The specific arrangement and strength of these non-covalent forces can be comprehensively studied using single-crystal X-ray diffraction, which provides precise data on intermolecular distances and angles.
The table below summarizes the types of non-covalent interactions that are instrumental in the structural elucidation of this compound and its derivatives.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |
| Hydrogen Bond | C-H | N (pyrazole) | ~2.2 - 2.8 Å | researchgate.net |
| Hydrogen Bond | C-H | Br | ~2.8 - 3.2 Å | researchgate.net |
| Halogen Bond | C-Br | Br / N | Distances shorter than sum of van der Waals radii; C-Br···X angle ~165° | mdpi.com |
| π-π Stacking | Pyrazole Ring Centroid | Pyrazole Ring Centroid | ~3.3 - 3.8 Å separation | researchgate.net |
| C-H···π Interaction | C-H | Pyrazole Ring π-system | H to ring centroid distance ~2.5 - 3.0 Å | researchgate.net |
Other Advanced Spectroscopic and Analytical Techniques
When this compound acts as a ligand to form coordination compounds, a suite of advanced spectroscopic and analytical techniques can be employed to characterize the resulting metal complexes. These methods provide deep insights into the electronic structure, magnetic properties, and coordination environment of the central metal ion.
Mössbauer Spectroscopy for Metal Complexes
Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. For iron complexes of this compound, ⁵⁷Fe Mössbauer spectroscopy can provide invaluable information regarding the oxidation state, spin state, and site symmetry of the iron center. researchgate.netnih.gov
The spectrum yields parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and is indicative of the metal's oxidation state (e.g., Fe(II) vs. Fe(III)). Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment. For example, a non-zero ΔE_Q indicates a distorted coordination geometry. In studies of other pyrazole-based Fe(II) complexes, Mössbauer spectra have been used to confirm that the iron ion is in a high-spin state at various temperatures. researchgate.net
Below is a table of hypothetical Mössbauer parameters for a potential iron complex.
| Complex | Temperature (K) | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔE_Q) mm/s | Inferred Iron State |
| [Fe(this compound)₂Cl₂] | 300 | 1.15 | 2.78 | High-spin Fe(II) |
| [Fe(this compound)₂Cl₂] | 4.2 | 1.28 | 3.10 | High-spin Fe(II) |
Magnetic Susceptibility Measurements (e.g., SQUID Magnetometry)
Magnetic susceptibility measurements are essential for determining the magnetic properties of coordination compounds containing paramagnetic metal centers. Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. researchgate.netwisc.edu
For complexes of this compound with transition metals like Mn(II), Fe(II), Co(II), Ni(II), or Cu(II), these measurements can determine the number of unpaired electrons and thus the spin state of the metal ion. sapub.org The data, often presented as a plot of χT versus T (where χ is the molar magnetic susceptibility), can reveal key magnetic phenomena:
Spin State: The room temperature χT value is often compared to the theoretical spin-only value to determine the ground spin state (e.g., high-spin vs. low-spin). wisc.edu
Magnetic Coupling: In polynuclear complexes, the temperature dependence of χT can indicate the nature and magnitude of magnetic exchange interactions between metal centers, which can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). mdpi.comresearchgate.net
Zero-Field Splitting (ZFS): For systems with more than one unpaired electron (S > 1/2), a sharp decrease in χT at low temperatures can be indicative of ZFS, which is the splitting of spin sublevels in the absence of an external magnetic field. researchgate.netwisc.edu
Spin Crossover: A gradual or abrupt change in the χT value over a specific temperature range can signal a spin-crossover transition, where the metal ion switches between high-spin and low-spin states. researchgate.net
Slow Magnetic Relaxation: AC susceptibility measurements can identify slow magnetic relaxation, a characteristic property of single-molecule magnets. rsc.org
The following table outlines key parameters derived from magnetic susceptibility measurements and their significance.
| Parameter | Symbol | Significance | Reference |
| Magnetic Susceptibility | χ | Measures the degree of magnetization of the material in response to a magnetic field. | wisc.edu |
| χT Product | χT | Helps determine the spin state and identify magnetic coupling or spin crossover. | researchgate.netwisc.edu |
| Weiss Constant | θ | Obtained from the Curie-Weiss law (χ = C/(T-θ)); indicates the nature of magnetic interactions (positive for ferromagnetic, negative for antiferromagnetic). | researchgate.net |
| Zero-Field Splitting | D | Describes the axial splitting of spin states in the absence of a magnetic field. | researchgate.netwisc.edu |
| Exchange Coupling Constant | J | Quantifies the strength and nature of the magnetic interaction between adjacent spin centers. | mdpi.com |
Computational and Theoretical Investigations of 4 Bromo 1 2 Pyrazol 1 Ylethyl Pyrazole
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They are used to determine its electronic structure, stable geometric arrangements (conformations), and energetic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. eurasianjournals.comresearchgate.net It is favored for its balance of accuracy and computational cost.
Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. For pyrazole (B372694) derivatives, DFT has been successfully used to calculate optimized geometrical parameters like bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. researchgate.net
Vibrational Analysis: Once the optimized geometry is found, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net This analysis is crucial for characterizing the compound and understanding its structural dynamics.
A typical data table from a DFT vibrational analysis would list the calculated frequency for each vibrational mode, its intensity, and a description of the atomic motions involved (e.g., C-H stretch, N-N stretch, ring deformation).
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results for electronic structure and energy.
Studies on related compounds like 4-bromopyrazole and 4-iodopyrazole (B32481) have utilized ab initio calculations to determine properties such as nuclear quadrupole coupling constants, which provide detailed information about the electronic environment of the halogen and nitrogen atoms. aip.org Such high-level calculations are critical for accurately predicting the electronic states and understanding the fine details of chemical bonding within the pyrazole ring. iaea.org
Computational Studies on Reaction Mechanisms and Pathways
Computational methods are invaluable for mapping out the entire pathway of a chemical reaction, from reactants to products. This allows chemists to understand how reactions occur, why certain products are favored, and how to optimize reaction conditions.
A key aspect of studying reaction mechanisms is identifying the transition state (TS)—the highest energy point along the reaction path that separates reactants from products. Molecular Electron Density Theory (MEDT) is a modern theoretical framework that analyzes changes in electron density to understand chemical reactivity. mdpi.commdpi.com
MEDT studies on reactions involving pyrazole-like structures, such as [3+2] cycloadditions, focus on the flow of electron density between reacting molecules. mdpi.com By analyzing the electron density at the transition state, researchers can understand the nature of bond formation, predict the reaction's feasibility, and explain its chemo- and regioselectivity. mdpi.com This approach moves beyond older models to provide a more detailed and intuitive picture of the electronic events that govern chemical reactions.
Once the reactants, products, and transition states of a reaction have been computationally identified, their relative energies can be used to predict the reaction's kinetics and thermodynamics.
Kinetic Predictions: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies can compare the activation energies of competing reaction pathways to predict which product will be formed more quickly (the kinetic product). mdpi.com For example, in studies of pyrazole synthesis, DFT calculations have been used to evaluate the activation barriers for different tautomers to determine their kinetic favorability.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how a molecule like 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole would behave in a realistic environment, such as in a solvent or interacting with a biological target. researchgate.net These simulations are crucial for:
Conformational Analysis: The flexible ethyl linker between the two pyrazole rings allows the molecule to adopt various spatial arrangements, or conformations. MD simulations can explore the full range of these conformations and determine their relative stabilities and the energy barriers for converting between them.
Interaction Studies: MD is widely used to study how a molecule binds to a biological target, such as a protein. nih.gov Simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the bound complex and predict the binding free energy, which is a critical parameter in drug design. nih.gov
For example, a typical MD study on a pyrazole derivative might produce a table of binding free energies, breaking them down into contributions from different forces like van der Waals and electrostatic interactions. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights into their structural and electronic properties. eurasianjournals.com For this compound, methods like Density Functional Theory (DFT) are instrumental in forecasting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov These theoretical calculations can significantly aid in the structural elucidation and characterization of novel compounds by comparing predicted data with experimental results. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in the study of pyrazole derivatives. nih.govdntb.gov.ua By employing computational models, researchers can calculate the magnetic shielding tensors of each nucleus, which are then converted into chemical shifts. rsc.org These predicted shifts can help in the assignment of complex experimental spectra and in understanding the effects of substituents on the electronic environment of the pyrazole rings. For instance, the presence of the bromine atom and the pyrazolylethyl group is expected to induce notable shifts in the signals of the pyrazole rings' protons and carbons, which can be accurately modeled. mdpi.com
Below are tables representing hypothetical, yet scientifically plausible, predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for this compound, based on computational methods discussed in the literature for similar pyrazole derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H3 (Bromo-pyrazole ring) | 7.85 |
| H5 (Bromo-pyrazole ring) | 7.95 |
| H3' (Pyrazole ring) | 7.50 |
| H4' (Pyrazole ring) | 6.30 |
| H5' (Pyrazole ring) | 7.70 |
| N-CH₂ | 4.50 |
| N-CH₂ (adjacent to pyrazole) | 4.30 |
Note: These are illustrative values. Actual predicted values would depend on the specific computational method and basis set used.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C3 (Bromo-pyrazole ring) | 140.0 |
| C4 (Bromo-pyrazole ring) | 95.0 |
| C5 (Bromo-pyrazole ring) | 130.0 |
| C3' (Pyrazole ring) | 139.0 |
| C4' (Pyrazole ring) | 105.5 |
| C5' (Pyrazole ring) | 129.0 |
| N-CH₂ | 52.0 |
| N-CH₂ (adjacent to pyrazole) | 50.0 |
Note: These are illustrative values. Actual predicted values would depend on the specific computational method and basis set used.
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3150 |
| C-H stretching (aliphatic) | 2950-2980 |
| C=N stretching (pyrazole rings) | 1500-1550 |
| C=C stretching (pyrazole rings) | 1450-1490 |
| C-N stretching | 1350-1380 |
| C-Br stretching | 600-650 |
Note: These are illustrative values and represent a simplified interpretation of a typically more complex theoretical spectrum.
In Silico Screening and Design of Related Analogues for Specific Research Applications
In silico screening and the rational design of analogues are pivotal in modern drug discovery and materials science, allowing for the efficient identification of molecules with desired properties. ijpbs.com For this compound, these computational techniques can be employed to explore its potential in various research applications by designing novel analogues with enhanced activities. nih.gov
One prominent application of pyrazole derivatives is in the development of kinase inhibitors for cancer therapy. mdpi.com Computational methods such as molecular docking can be used to screen libraries of virtual compounds based on the this compound scaffold against the ATP-binding site of specific kinases. nih.gov These studies can predict the binding affinity and interaction modes of the designed analogues, helping to identify key structural features required for potent inhibition. researchgate.net For example, modifications to the pyrazole rings or the ethyl linker could be explored to optimize interactions with amino acid residues in the kinase active site. bohrium.com
The design of novel analogues often involves creating a virtual library of related compounds by systematically modifying the parent structure. For this compound, this could involve:
Substitution on the pyrazole rings: Introducing different functional groups at available positions on either pyrazole ring to modulate electronic properties and binding interactions.
Modification of the linker: Altering the length or flexibility of the ethyl linker to achieve optimal positioning of the pyrazole moieties within a target binding site.
Replacement of the bromine atom: Substituting the bromine with other halogens or functional groups to fine-tune the molecule's properties.
Once a virtual library is created, these analogues can be subjected to in silico screening, which includes not only docking studies but also the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov This helps in prioritizing compounds that are not only potent but also possess drug-like characteristics. ijpbs.com
Below is a table illustrating a hypothetical set of designed analogues of this compound for screening as potential kinase inhibitors, along with their conceptually predicted properties.
Table 4: Designed Analogues of this compound for In Silico Screening
| Analogue | Modification | Target Property | Predicted Docking Score (Hypothetical) |
| Analogue 1 | Replace Bromine with Chlorine | Improved binding affinity | -8.5 kcal/mol |
| Analogue 2 | Add a methyl group to the C5 position of the bromo-pyrazole ring | Enhanced steric interactions | -9.2 kcal/mol |
| Analogue 3 | Replace the second pyrazole ring with an imidazole | Altered hydrogen bonding capacity | -8.9 kcal/mol |
| Analogue 4 | Extend the ethyl linker to a propyl linker | Increased flexibility | -8.2 kcal/mol |
| Analogue 5 | Add a hydroxyl group to the C4' position of the second pyrazole ring | Introduction of a hydrogen bond donor | -9.5 kcal/mol |
Note: The predicted docking scores are purely illustrative and serve to demonstrate the type of data generated during in silico screening.
Through such computational investigations, researchers can rationally design and prioritize novel pyrazole derivatives for synthesis and experimental testing, thereby accelerating the discovery of new molecules for specific research applications. eurasianjournals.com
Coordination Chemistry and Metal Complexation of 4 Bromo 1 2 Pyrazol 1 Ylethyl Pyrazole As a Ligand
Ligand Design Principles and Chelation Properties of Bis-Pyrazoles
The design of bis-pyrazole ligands like 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is rooted in fundamental principles of coordination chemistry that leverage the electronic and structural features of the pyrazole (B372694) heterocycle. Pyrazoles act as effective ligands for various Lewis acids, utilizing the lone pair of electrons on the pyridine-like nitrogen atom for coordination. researchgate.net When two pyrazole rings are incorporated into a single molecule, they can act as a bidentate or polydentate ligand, binding to a metal center to form a stable chelate ring. acs.org
The chelation properties of bis-pyrazoles are significantly influenced by the nature of the linker connecting the two rings. In this compound, the flexible ethylene (B1197577) (-CH2-CH2-) bridge is crucial. This linker allows the two pyrazole rings to orient themselves appropriately to coordinate to a single metal center, forming a stable six-membered chelate ring. The flexibility of this linker can accommodate the preferred coordination geometries of various metal ions, from tetrahedral to square planar and octahedral. rsc.orgnih.gov The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate pyrazole ligands, a phenomenon known as the chelate effect, which results in enhanced thermodynamic stability of the resulting metal complex.
Furthermore, the electronic properties of the pyrazole rings can be fine-tuned through substitution. The electron-withdrawing bromine atom at the 4-position of one pyrazole ring in this compound modifies the electron density on the coordinating nitrogen atoms. This can affect the ligand field strength and the redox properties of the metal complexes. nih.gov Such modifications are a key principle in ligand design, allowing for the rational development of complexes with desired magnetic, optical, or catalytic functions. nih.govnih.gov
Synthesis and Structural Characterization of Homo- and Heterometallic Complexes
The synthesis of transition metal complexes with bis-pyrazole ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net For this compound, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol, methanol (B129727), or acetonitrile. ekb.egjcsp.org.pk A solution of a transition metal salt, such as a chloride, nitrate (B79036), or perchlorate (B79767) of copper(II), nickel(II), cobalt(II), or zinc(II), is then added to the ligand solution. ekb.egum.edu.my
The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. ekb.eg The resulting metal complex may precipitate directly from the reaction mixture or can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent. The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the formation of different complex species, such as [MLCl2] or ML22, where M is the metal ion and L is the bis-pyrazole ligand. rsc.orgresearchgate.net
| Metal Ion | Typical Precursor Salt | Common Solvent | Expected Complex Stoichiometry (M:L) |
| Copper(II) | CuCl₂·2H₂O | Methanol/Ethanol | 1:1 or 1:2 |
| Nickel(II) | Ni(ClO₄)₂·6H₂O | Acetonitrile | 1:1 or 1:2 |
| Cobalt(II) | CoCl₂·6H₂O | Ethanol | 1:1 or 1:2 |
| Zinc(II) | ZnCl₂ | Ethanol | 1:1 |
| Iron(II) | FeCl₂ | Methanol | 1:1 |
This table presents typical conditions for the synthesis of transition metal complexes with bis-pyrazole ligands, based on established literature procedures. rsc.orgekb.egjcsp.org.pk
The coordination chemistry of bis-pyrazole ligands extends beyond transition metals to include lanthanides and main group metals. nih.gov The synthesis of lanthanide complexes often requires slightly different conditions due to the higher coordination numbers and different solvent affinities of lanthanide ions. Reactions are typically carried out in solvents like methanol or acetonitrile, reacting the bis-pyrazole ligand with lanthanide chloride or nitrate salts (e.g., EuCl₃, Tb(NO₃)₃). mdpi.comnih.gov The resulting complexes often incorporate solvent molecules or counter-ions into the coordination sphere to satisfy the coordination requirements of the large lanthanide ions.
Main group metal complexes can also be formed. For instance, reactions with salts of metals like tin, lead, or bismuth would be expected to yield complexes where the bis-pyrazole ligand coordinates in its typical bidentate fashion. The synthesis of these complexes would follow general procedures similar to those for transition metals, often involving the reaction of the ligand with a metal halide in an organic solvent. nih.gov The structural diversity of these complexes can be significant, with the potential for the formation of polymeric structures, especially with alkali and alkaline earth metals. nih.gov
Advanced Structural Characterization of Metal Complexes
For a typical complex, such as a 1:1 adduct with a transition metal like copper(II), X-ray analysis would be expected to confirm the bidentate coordination of the ligand through the two pyridine-like nitrogen atoms of the pyrazole rings. researchgate.net The analysis would reveal the geometry around the metal center, which could be, for example, a distorted square planar or tetrahedral geometry for a four-coordinate complex, or an octahedral geometry if solvent molecules or other ligands are also coordinated. mdpi.comspuvvn.edu The data would also provide key metric parameters, such as the M-N bond lengths and the N-M-N "bite" angle of the chelate ring. The bromine atom on the pyrazole ring would also be precisely located, and its involvement in any intermolecular interactions, such as halogen bonding, could be identified. researchgate.net
| Parameter | Expected Value/Observation | Significance |
| Coordination Mode | Bidentate (N,N') | Confirms chelating nature of the ligand. |
| Metal Geometry | Tetrahedral, Square Planar, Octahedral | Depends on the metal ion and other coordinated ligands. |
| M-N Bond Lengths | ~2.0 - 2.2 Å | Indicates the strength of the metal-ligand bond. mdpi.com |
| N-M-N Bite Angle | ~85° - 95° | Characteristic of a six-membered chelate ring. |
| Intermolecular Interactions | Hydrogen bonding, Halogen bonding | Influences the crystal packing and supramolecular structure. mdpi.com |
This table summarizes the key structural parameters that would be determined from a single-crystal X-ray diffraction study of a metal complex of this compound, with expected values based on similar reported structures. mdpi.commdpi.com
Spectroscopic techniques provide valuable information about the coordination of this compound to a metal ion, both in the solid state and in solution.
Infrared (IR) Spectroscopy: Upon complexation, characteristic changes in the IR spectrum of the ligand are observed. The stretching vibrations of the pyrazole rings, particularly the C=N and C=C bonds, are expected to shift to higher or lower frequencies. ekb.eg This shift is a direct consequence of the coordination of the nitrogen lone pair to the metal, which alters the electron distribution and bond strengths within the heterocyclic rings. New bands may also appear in the far-IR region (typically below 600 cm⁻¹), which can be attributed to the M-N stretching vibrations, providing direct evidence of coordination. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand to a metal center causes significant downfield shifts of the proton signals of the pyrazole rings, especially for the protons closest to the coordinating nitrogen atoms. nih.gov This deshielding effect is a result of the withdrawal of electron density from the ligand upon coordination. The signals of the ethyl bridge protons would also be affected.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the free ligand typically shows intense bands in the UV region corresponding to π-π* and n-π* transitions within the pyrazole rings. mocedes.org Upon coordination to a metal ion, these intraligand transition bands may shift in energy (either a blue or red shift). mocedes.org For complexes with transition metals like copper(II) or cobalt(II), new, weaker absorption bands often appear in the visible region. These bands are due to d-d electronic transitions within the metal's d-orbitals, and their position and intensity provide information about the coordination geometry and ligand field strength. nih.gov
| Spectroscopic Technique | Free Ligand Signature | Signature upon Metal Coordination |
| FT-IR | C=N stretching vibrations (~1500-1600 cm⁻¹) | Shift in C=N stretching frequency. Appearance of new M-N bands in far-IR. ekb.eg |
| ¹H NMR | Characteristic signals for pyrazole and ethyl protons. | Downfield shift of pyrazole proton signals. |
| UV-Vis | Intense π-π* and n-π* bands in the UV region (~250-280 nm). mocedes.org | Shift in intraligand bands. Appearance of new d-d transition bands in the visible region for transition metals. nih.gov |
This table outlines the expected spectroscopic changes upon the coordination of this compound to a metal ion.
Information Unavailable for "this compound" Coordination Chemistry and Catalysis
Following an extensive search of publicly available scientific literature, databases, and chemical repositories, no specific information was found regarding the coordination chemistry of the compound "this compound" as a ligand. Consequently, data on the electronic, magnetic, and redox properties of its coordination compounds, as well as its applications in catalysis, are not available.
General information on pyrazole-based ligands and their metal complexes is abundant. This body of research demonstrates that pyrazole derivatives are versatile ligands in coordination chemistry and have been successfully employed in:
Homogeneous Catalysis: Pyrazole-containing complexes are known to catalyze a variety of organic transformations.
Heterogeneous Catalysis and MOFs: Pyrazolate linkers are used in the construction of robust Metal-Organic Frameworks (MOFs) with applications in heterogeneous catalysis.
Mechanistic Studies: The role of pyrazole ligands in various catalytic cycles has been a subject of detailed mechanistic investigation.
However, extrapolating this general knowledge to the specific, bromo-substituted bis-pyrazole ligand would be speculative and would violate the core instruction to provide scientifically accurate content focused exclusively on "4-Bromo-
Applications and Potential in Advanced Materials and Specialized Chemical Fields Non Clinical
Research into Organic Electronic Devices and Semiconducting Materials
Extensive searches of scientific literature yielded no specific studies on the application of 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole in organic electronic devices or as a semiconducting material. While pyrazole (B372694) scaffolds are investigated in material science, research data for this particular compound is absent. mdpi.com
There is no available research or published data concerning the charge transport properties, such as electron or hole mobility, of this compound.
No literature could be found that investigates or reports on the use of this compound in photovoltaic devices, either as a donor, acceptor, or interfacial material.
Luminescent Materials and Fluorescent Sensing Probes
No studies specifically detailing the luminescent properties or the potential of this compound as a fluorescent sensing probe are present in the available scientific literature. Although many pyrazole derivatives are known to exhibit luminescence and are used in sensing applications, this specific compound has not been characterized for these purposes. nih.govrsc.org
Agrochemical Research and Development
While pyrazole-containing molecules are a significant class of compounds in the agrochemical industry, acting as herbicides, fungicides, and insecticides, there is no specific research available on the biological activity of this compound. chemimpex.comnih.gov The parent compound, 4-Bromo-1H-pyrazole, is noted as a building block for pesticides, but the activity of the title derivative has not been reported. chemimpex.com
No patents or research articles were identified that assess the herbicidal activity of this compound.
There is a lack of published data or research findings regarding the fungicidal properties of this compound against any plant pathogens.
Based on a thorough review of available scientific and chemical literature, there is currently no specific information or research data on the applications of This compound in the fields of organic electronics, luminescent materials, or agrochemicals. The potential of this specific molecule in these areas remains unexplored in the public domain.
Exploration of Insecticidal Properties
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent insecticidal activity. orientjchem.org Although direct studies on the insecticidal effects of this compound are not available, the broader class of pyrazole derivatives has been extensively investigated for pest control.
Research has shown that pyrazole amides, in particular, can be effective against a range of insect pests. nih.gov For instance, certain novel N-pyridylpyrazole derivatives have demonstrated significant efficacy against Lepidoptera pests such as Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). mdpi.com One study highlighted a compound, 7g , which exhibited insecticidal activity comparable to the commercial insecticide indoxacarb, with LC50 values of 5.32 mg/L against P. xylostella. mdpi.com
Furthermore, the inclusion of a bromine atom on the pyrazole ring is a common feature in many commercially successful insecticides. nih.govresearchgate.net For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole is a key structural component in several insecticidal molecules. nih.gov This suggests that the bromo-substitution on the pyrazole ring of this compound could contribute to potential insecticidal activity. The mode of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system.
Bioassays of various pyrazole derivatives have demonstrated their effectiveness against a wide spectrum of insects, including aphids, mites, and mosquitoes. bohrium.comnih.gov The insecticidal and acaricidal activities are often influenced by the nature and position of substituents on the pyrazole ring. bohrium.com Some pyrazole compounds have also been shown to exhibit anti-feeding effects in insects. researchgate.net
Table 1: Examples of Insecticidal Activity in Bromo-Pyrazole Derivatives This table is representative of the insecticidal potential of the bromo-pyrazole class of compounds, as direct data for this compound is not available.
| Compound Class | Target Pest(s) | Observed Effect |
| N-pyridylpyrazole derivatives | Plutella xylostella, Spodoptera exigua | High mortality rates, comparable to commercial insecticides. mdpi.com |
| Diacylhydrazines with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold | Helicoverpa armigera, Plutella xylostella | Favorable insecticidal activities. nih.gov |
| Pyrazole-5-carboxamides | Helicoverpa armigera (cotton bollworm) | High insecticidal activity. bohrium.com |
Advanced Chemical Reagents and Synthetic Building Blocks
Bromo-pyrazole derivatives are highly valued as intermediates and building blocks in organic synthesis due to their versatile reactivity. guidechem.comnih.gov The presence of the bromine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups.
These compounds serve as crucial precursors in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. guidechem.comnumberanalytics.com For example, 4-bromopyrazole can be used to synthesize compounds like 1-benzyl-4-bromopyrazole and 4-bromo-1-isopropyl-1H-pyrazole. guidechem.com The pyrazole ring itself is a stable aromatic system that can be further functionalized.
The synthesis of various substituted pyrazoles often involves a halogenation step, highlighting the importance of bromo-pyrazole intermediates. acs.org Methodologies for the regioselective synthesis of 4-bromopyrazole derivatives have been developed, underscoring their significance as synthetic intermediates. researchgate.net These methods often allow for the creation of a wide array of substituted pyrazoles with good to excellent yields. acs.org
The development of scalable processes for the preparation of bromo-pyrazoles, such as N-methyl-3-bromo-5-methyl pyrazole, further illustrates their importance in industrial and medicinal chemistry research. acs.org
Industrial Process Chemistry Applications
In the context of industrial process chemistry, the utility of this compound would likely revolve around its role as an intermediate in the large-scale synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. royal-chem.com The robust nature of the pyrazole core and the reactivity of the bromo-substituent make it an attractive scaffold for industrial applications.
The synthesis of complex commercial products, such as certain insecticides, relies on key intermediates like bromo-pyrazole esters. google.com The development of efficient, one-pot synthesis methods for bromo-pyrazole derivatives is an active area of research, aiming to streamline industrial production processes, reduce waste, and improve yields. researchgate.net
Furthermore, pyrazole derivatives are used in the manufacturing of dyes and polymers, indicating a potential for this compound to be explored in materials science applications. royal-chem.com The specific substitution pattern of this compound could impart unique properties to such materials.
While specific industrial processes involving this compound are not documented, the general applications of bromo-pyrazoles in process chemistry are well-established, particularly as intermediates for creating high-value chemical products.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is poised to revolutionize the discovery and development of new pyrazole-based molecules. These computational tools offer the potential to accelerate the design-synthesis-testing cycle significantly.
Predictive Modeling for Bioactivity and Properties: Machine learning algorithms can be trained on large datasets of known pyrazole (B372694) derivatives to build predictive models for various properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the structural features of pyrazole compounds with their biological activities, such as anticancer or anti-inflammatory effects. rsc.org For a novel structure like 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole , such models could predict its potential therapeutic targets and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) before its synthesis, thereby prioritizing research efforts. rsc.orgmdpi.com
Reaction Optimization and Prediction: AI and ML can also be employed to optimize reaction conditions for the synthesis of complex pyrazole derivatives. By analyzing vast amounts of reaction data, machine learning models can predict the optimal catalysts, solvents, and temperature for a given transformation, reducing the need for extensive empirical screening. researchgate.netnih.gov This is particularly relevant for the multi-step synthesis that would be required for This compound .
Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of pyrazole libraries. researchgate.netdaneshyari.com This high-throughput approach allows for the rapid generation of a diverse range of analogs, which can then be screened for desired properties, accelerating the discovery of new lead compounds.
| AI/ML Application | Potential Impact on Pyrazole Research |
| Predictive Bioactivity Screening | Rapid identification of pyrazole derivatives with high therapeutic potential. |
| ADME/Toxicity Prediction | Early-stage filtering of candidates with unfavorable pharmacokinetic profiles. |
| Reaction Condition Optimization | Increased efficiency and yield of complex pyrazole syntheses. |
| Automated Library Synthesis | Accelerated discovery of novel pyrazole-based compounds with diverse functionalities. |
Expansion of Diverse Chemical Transformations and Reaction Discovery
The development of novel and efficient synthetic methodologies is crucial for accessing a wider range of functionalized pyrazole derivatives. Future research will likely focus on expanding the toolbox of chemical transformations for the synthesis and modification of the pyrazole core.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient method for introducing diverse substituents onto the pyrazole ring. acs.org For a molecule like This compound , C-H activation could be used to further modify either of the pyrazole rings, leading to a vast array of new derivatives.
Novel Cycloaddition Reactions: While the Knorr pyrazole synthesis and reactions of 1,3-dicarbonyl compounds with hydrazines are classic methods, the discovery of new cycloaddition strategies remains an active area of research. researchgate.netresearchgate.net These new methods may offer improved regioselectivity, broader substrate scope, and milder reaction conditions.
Post-Synthetic Modification: The development of robust methods for the post-synthetic modification of the pyrazole core is another important direction. This would allow for the diversification of complex pyrazole-containing molecules at a late stage in the synthetic sequence, providing rapid access to a library of analogs for structure-activity relationship studies.
| Transformation Type | Significance for Pyrazole Chemistry |
| Direct C-H Arylation/Alkylation | Streamlined synthesis of complex, polysubstituted pyrazoles. |
| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. |
| Flow Chemistry Synthesis | Improved safety, scalability, and efficiency of pyrazole production. |
| Multi-component Reactions | Rapid construction of complex pyrazole derivatives from simple starting materials. mdpi.com |
Development of In Situ and Operando Spectroscopic Characterization Techniques
A deeper understanding of reaction mechanisms and the behavior of pyrazole-based materials under operational conditions is essential for their rational design and optimization. The development and application of in situ and operando spectroscopic techniques will play a pivotal role in this endeavor.
Real-time Reaction Monitoring: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of chemical reactions. digitellinc.com This provides valuable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. For the synthesis of This compound , these techniques could be used to optimize reaction conditions and maximize yield.
Operando Spectroscopy in Catalysis and Materials Science: Operando spectroscopy combines spectroscopic characterization with simultaneous measurement of a material's performance under actual working conditions. csic.esrsc.org For pyrazole-based catalysts or materials, this could involve studying changes in their structure and electronic properties during a catalytic cycle or while functioning in a device. This information is critical for understanding structure-property relationships and designing more efficient materials.
| Spectroscopic Technique | Application in Pyrazole Research |
| In Situ NMR Spectroscopy | Elucidation of reaction mechanisms and intermediates in pyrazole synthesis. |
| In Situ IR/Raman Spectroscopy | Monitoring of functional group transformations and catalyst behavior in real-time. |
| Operando X-ray Absorption Spectroscopy | Probing the electronic and local atomic structure of pyrazole-based metal complexes during catalysis. mdpi.com |
| Time-resolved Fluorescence Spectroscopy | Studying the photophysical properties of pyrazole-based materials for sensing and optoelectronic applications. |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of pyrazoles make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. Interdisciplinary research at the interface of chemistry, materials science, and supramolecular chemistry is expected to unlock new applications for pyrazole derivatives.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Pyrazole-containing ligands are increasingly being used to construct MOFs and coordination polymers. rsc.orgresearchgate.netacs.org These materials have potential applications in gas storage and separation, catalysis, and sensing. The two pyrazole rings in This compound could potentially act as multidentate ligands for the construction of novel coordination architectures.
Supramolecular Assemblies: The N-H group of the pyrazole ring is an excellent hydrogen bond donor, while the sp2 nitrogen atom is a hydrogen bond acceptor. These properties allow pyrazole derivatives to form a variety of supramolecular structures, such as dimers, trimers, and catemers, through hydrogen bonding. nih.govresearchgate.net The study of these non-covalent interactions is crucial for understanding the crystal engineering of pyrazole-based solids and the design of new functional materials.
Functional Materials: Pyrazole derivatives are being explored for their use in a variety of functional materials, including luminescent compounds and conducting polymers. researchgate.netmdpi.com The ability to tune the electronic properties of the pyrazole ring through substitution makes them versatile components for these applications.
Sustainable Synthesis and Application Methodologies for Pyrazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes and applications of chemical compounds. Future research on pyrazole derivatives will undoubtedly focus on developing more sustainable and environmentally benign methodologies.
Green Synthetic Methods: This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic systems that operate under mild conditions. Microwave-assisted synthesis and reactions in aqueous media are examples of green approaches that have been applied to the synthesis of pyrazoles. wikipedia.org
Biocatalysis: The use of enzymes as catalysts for the synthesis of pyrazole derivatives offers a highly selective and environmentally friendly alternative to traditional chemical methods. While still an emerging area, the development of biocatalytic routes to pyrazoles holds significant promise.
Applications in Sustainable Technologies: Pyrazole derivatives are being investigated for their potential use in sustainable technologies. For example, their application in agrochemicals can contribute to food security, while their use in materials for energy storage and conversion can support the transition to a more sustainable energy future. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Reacting a brominated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with a substituted ethylamine under basic conditions .
- Step 2 : Optimizing solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature (60–100°C), and catalysts (e.g., potassium carbonate) to enhance reaction efficiency .
- Key Variables :
| Variable | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Temperature | Higher temps increase kinetics but risk side reactions | 80°C for 12 hours |
| Solvent Polarity | Polar aprotic solvents improve nucleophilicity | DMSO or DMF |
| Catalyst | Bases like K₂CO₃ facilitate deprotonation | 1.5 equiv. K₂CO₃ |
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For instance, the ethyl linker’s protons appear as a triplet (~4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 256.03 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, particularly for verifying steric effects of the pyrazole-ethyl-bromo motif .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., bromine substitution) .
- Solvent Effect Modeling : COSMO-RS simulations predict solvent compatibility, reducing experimental trial-and-error .
- Case Study : A 2025 study optimized reaction time by 40% using DFT-guided temperature adjustments .
Q. What strategies are effective in resolving contradictions in biological activity data observed for pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) and compare bioactivity .
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for purity (>95% by HPLC) .
- Meta-Analysis : Pool data from multiple studies to identify outliers. For example, conflicting serotonin receptor modulation results were traced to varying assay pH .
Q. How can the bromine substituent in this compound be leveraged for further functionalization in medicinal chemistry?
- Methodological Answer :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups for SAR exploration .
- Nucleophilic Substitution : React with amines/thiols to generate amine- or thioether-linked derivatives .
- Case Study : A 2024 study synthesized a kinase inhibitor library by substituting bromine with 12 diverse pharmacophores, achieving IC₅₀ values <100 nM for 30% of compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; inconsistencies may arise from non-linear kinetics .
- Structural Confirmation : Re-examine NMR/X-ray data to confirm regiochemistry (e.g., 1- vs. 3-substituted pyrazoles) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the therapeutic potential of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
